Lipophilicity Differentiation: 4-(Bromomethyl)-1,1-dimethylcyclohexane vs. (Bromomethyl)cyclohexane — XLogP3-AA Comparison
The 4-(bromomethyl)-1,1-dimethylcyclohexane scaffold exhibits a computed XLogP3-AA of 4.0, compared to 3.4 for the non-gem-dimethyl analog (bromomethyl)cyclohexane (CAS 2550-36-9) [1]. This +0.6 log unit increase reflects the addition of two methyl groups at the 1-position, translating to an approximately four-fold increase in computed octanol-water partition coefficient. Among the three possible regioisomers bearing the gem-dimethyl group, the 2-isomer (CAS 1501249-61-1) has the highest XLogP3-AA at 4.2, while the 3-isomer (CAS 855411-65-3) and 4-isomer (target) are both 4.0 . All three dimethylated isomers have identical molecular weights (205.13 g·mol⁻¹), topological polar surface areas (0 Ų), and rotatable bond counts (1), making XLogP3 the primary computed differentiator [1].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 (4-(bromomethyl)-1,1-dimethylcyclohexane) |
| Comparator Or Baseline | XLogP3-AA = 3.4 ((bromomethyl)cyclohexane, CAS 2550-36-9); XLogP3-AA = 4.2 (2-isomer, CAS 1501249-61-1); XLogP3-AA = 4.0 (3-isomer, CAS 855411-65-3) |
| Quantified Difference | +0.6 log units vs. non-methylated parent; -0.2 log units vs. 2-isomer; 0 vs. 3-isomer |
| Conditions | XLogP3-AA algorithm (PubChem 2025.09.15 release); computed from molecular structure |
Why This Matters
Lipophilicity differences of ≥0.5 log units can significantly alter membrane permeability, metabolic clearance, and off-target binding in drug candidates, making the 4-isomer the balanced-choice scaffold when both excessive (2-isomer) and insufficient (non-methylated) lipophilicity are undesirable.
- [1] PubChem. Computed Properties for CID 66469450 (4-isomer), CID 137636 ((bromomethyl)cyclohexane), CID 66469251 (3-isomer), CID 79853297 (2-isomer). XLogP3-AA values. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-01). View Source
